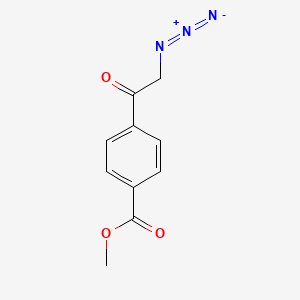
methyl 4-(2-azidoacetyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-azidoacetyl)benzoate is an organic compound with the molecular formula C10H9N3O3. It is a derivative of benzoic acid and contains an azido group, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(2-azidoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-azidoacetyl)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(azidoacetyl)benzoate: Similar in structure but may have different reactivity due to the position of the azido group.
Benzyl benzoate: Used in different applications, such as a topical treatment for scabies and lice.
Benzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
Methyl 4-(2-azidoacetyl)benzoate is unique due to the presence of the azido group, which imparts specific reactivity and makes it valuable in click chemistry and bioconjugation reactions. Its ability to form stable triazole linkages distinguishes it from other benzoate derivatives .
Propriétés
Numéro CAS |
860344-25-8 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
methyl 4-(2-azidoacetyl)benzoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3 |
Clé InChI |
GFUKRPRHIXTRCH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)
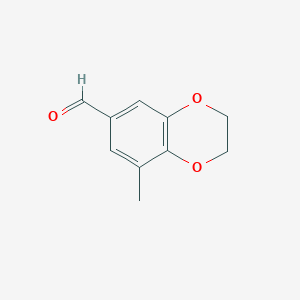
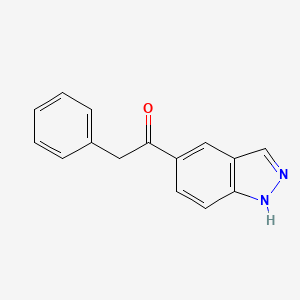


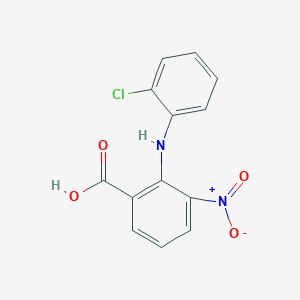

![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)
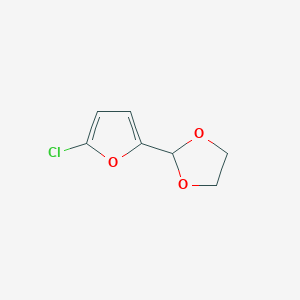
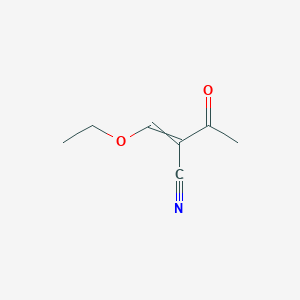

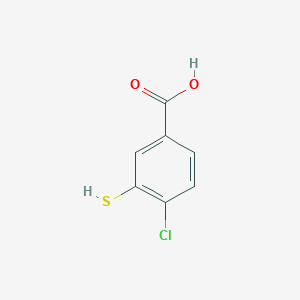
![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)

